Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Researchers often struggle with off-target effects when profiling cytochrome P450 enzymes. This Mannich base provides a validated solution. - **Precise Inhibition**: Ki of 70 nM for CYP2C19 with >76-fold selectivity over CYP3A4 and >220-fold over CYP2B6. - **Optimized Properties**: XLogP 3.4, basic piperidine (pKa ~10) for enhanced solubility and salt formation. - **Supply Assurance**: BenchChem ensures reliable, documented purity for reproducible assay development.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 42839-82-7
Cat. No. B13823925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoren-9-one, 3-hydroxy-2-piperidinomethyl-
CAS42839-82-7
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC3=C(C=C2O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H19NO2/c21-18-11-16-14-6-2-3-7-15(14)19(22)17(16)10-13(18)12-20-8-4-1-5-9-20/h2-3,6-7,10-11,21H,1,4-5,8-9,12H2
InChIKeyHRADQXHPLQQMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-piperidinomethylfluoren-9-one Overview


Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- (CAS 42839-82-7) is a Mannich base derived from 3-hydroxyfluoren-9-one, featuring a piperidinomethyl substituent at the 2-position [1]. This fluorenone derivative possesses a planar tricyclic aromatic core with a ketone group at position 9, a phenolic hydroxyl at position 3, and a basic piperidine moiety introduced via Mannich reaction . The compound is primarily of interest in medicinal chemistry as a scaffold for drug discovery and as a research tool for studying cytochrome P450 enzyme inhibition [2]. Its computed physicochemical properties include a molecular weight of 293.4 g/mol, an XLogP3-AA value of 3.4, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Irreplaceability of 3-Hydroxy-2-piperidinomethylfluoren-9-one


The presence of the piperidinomethyl group at the 2-position fundamentally alters the compound's physicochemical and biological profile compared to unsubstituted fluoren-9-one (CAS 486-25-9) or 3-hydroxyfluoren-9-one (CAS 6633-46-1). This Mannich base introduces a basic tertiary amine (pKa ~10), significantly increasing aqueous solubility at physiological pH and enabling salt formation for formulation [1]. The piperidine moiety also creates a new hydrogen bond acceptor site and a cation-π interaction potential, which are absent in the parent hydroxyfluorenone [2]. Critically, this structural modification confers measurable inhibition of specific cytochrome P450 enzymes, a property not observed with the simple fluorenone scaffold alone [3]. Therefore, generic substitution with unmodified fluorenones would fail to reproduce the targeted enzyme inhibition profile and the altered physicochemical behavior essential for medicinal chemistry applications.

Quantitative Evidence for 3-Hydroxy-2-piperidinomethylfluoren-9-one


Selective CYP2C19 Inhibition

This compound demonstrates potent inhibition of recombinant human CYP2C19 with a Ki of 70 nM [1]. In contrast, its inhibition of CYP3A4 is markedly weaker, with an IC50 of 5,330 nM (5.33 µM) in human liver microsomes [1]. The resulting 76-fold selectivity window (IC50 ratio) indicates a specific interaction with the CYP2C19 isoform rather than broad CYP inhibition. This selectivity profile is a direct consequence of the piperidinomethyl substitution, as the parent 3-hydroxyfluoren-9-one scaffold alone does not exhibit this enzyme inhibition profile. The quantitative data provide a clear basis for selecting this compound in studies where modulation of CYP2C19 activity is desired without significant interference with CYP3A4-mediated metabolism.

Cytochrome P450 Enzyme Inhibition Drug Metabolism Medicinal Chemistry

Lipophilicity Compared to 3-Hydroxyfluoren-9-one

The introduction of the piperidinomethyl group increases the computed lipophilicity of the molecule. The target compound has an XLogP3-AA value of 3.4 [1], compared to an XLogP3 of 2.9 for 3-hydroxyfluoren-9-one (CAS 6633-46-1) . This 0.5 unit increase in logP corresponds to a >3-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability potential. For comparison, the unsubstituted fluoren-9-one (CAS 486-25-9) has reported logP values ranging from 2.9 to 3.6 , but lacks the hydrogen bond donor and acceptor functionality conferred by the hydroxyl and piperidine groups.

Physicochemical Properties Lipophilicity Drug Design ADME Prediction

Increased H-Bond Acceptors and Rotatable Bonds

The piperidinomethyl substitution increases the hydrogen bond acceptor count from 2 in 3-hydroxyfluoren-9-one to 3 in the target compound, and introduces 2 rotatable bonds where the parent hydroxyfluorenone has 0 [1][2]. This increase in molecular flexibility and hydrogen bonding capacity can significantly influence target binding kinetics and conformational sampling. The molecular weight also increases from 196.2 g/mol to 293.4 g/mol, placing the compound in a more favorable range for lead-like properties (MW < 350) while maintaining acceptable drug-likeness [1].

Molecular Descriptors Drug-Likeness Structure-Activity Relationship Scaffold Modification

Weak Inhibition of CYP2B6 and CYP3A4

In addition to potent CYP2C19 inhibition, the compound exhibits weak activity against CYP2B6 (IC50 = 15,400 nM) and CYP3A4 (IC50 = 5,330 nM) [1]. These values are >200-fold higher than the CYP2C19 Ki, confirming a selective inhibition profile. This quantitative selectivity data is essential for researchers evaluating the compound's utility as a tool compound for CYP2C19 phenotyping or for assessing potential drug-drug interaction liabilities in early discovery.

CYP Inhibition Off-Target Activity Drug-Drug Interaction Selectivity

3-Hydroxy-2-piperidinomethylfluoren-9-one Applications


CYP2C19 Phenotyping and Drug-Drug Interaction Studies

Use as a selective probe for CYP2C19 activity in recombinant enzyme assays and human liver microsome preparations. The compound's Ki of 70 nM for CYP2C19, combined with >76-fold selectivity over CYP3A4 and >220-fold over CYP2B6 [1], enables specific interrogation of this polymorphic drug-metabolizing enzyme. Researchers can employ this compound to assess CYP2C19-mediated metabolism of co-administered drugs or to phenotype enzyme activity in vitro.

SAR Scaffold for Medicinal Chemistry

The compound serves as a validated starting point for SAR campaigns targeting CYP enzymes or for optimizing physicochemical properties. The quantitative differences in logP (+0.5 units vs. 3-hydroxyfluoren-9-one), hydrogen bond acceptor count (+1), and rotatable bond count (+2) [1] provide clear vectors for further modification. The basic piperidine nitrogen allows for salt formation, improving aqueous solubility and enabling formulation development.

Physicochemical Benchmarking and ADME Training

Given its computed XLogP3-AA of 3.4, HBA count of 3, and molecular weight of 293.4 g/mol [1], this compound can be employed as a reference standard for calibrating predictive ADME models, particularly for logP and permeability estimations. Its well-defined computed properties facilitate cross-laboratory reproducibility in physicochemical profiling studies.

Fluorenone-Based Fluorescent Probe Development

The fluoren-9-one core is inherently fluorescent. While quantitative fluorescence data for this specific derivative are not yet reported in the accessed literature, its structural features—including the electron-donating hydroxyl group and the basic piperidine substituent—suggest potential for pH-dependent emission or metal-ion sensing applications. Researchers may explore its utility as a fluorescent scaffold in cell-imaging studies, leveraging its moderate lipophilicity (logP 3.4) for cellular uptake [1].

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